3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which combines a fluorine atom, a methylsulfanyl group, and a carboxamide group. These functional groups contribute to its distinct chemical and physical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide typically involves the following steps:
Fluorination of Pyridine:
Formation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Carboxamide Formation: The carboxamide group is typically introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-[3-(methylsulfanyl)phenyl]benzamide: Similar structure but with a benzene ring instead of a pyridine ring.
1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: A more complex structure with additional functional groups.
Uniqueness
3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide is unique due to its combination of a fluorinated pyridine ring, a methylsulfanyl group, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H11FN2OS |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-fluoro-N-(3-methylsulfanylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11FN2OS/c1-18-10-4-2-3-9(7-10)16-13(17)11-5-6-15-8-12(11)14/h2-8H,1H3,(H,16,17) |
InChI Key |
LDZHZYXUPXABCT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(C=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.